molecular formula C8H6BrF3O B13066031 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene

Cat. No.: B13066031
M. Wt: 255.03 g/mol
InChI Key: PCEIEOVWJGVDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is a fluorinated benzyl bromide derivative of significant value in synthetic organic and medicinal chemistry research. Its structure, featuring a bromomethyl group and a difluoromethoxy substituent on an aromatic ring, makes it a versatile and key building block for the development of novel chemical entities. The primary research application of this compound is as a multi-purpose synthetic intermediate. The bromomethyl group is a highly reactive handle, enabling facile functionalization through various cross-coupling reactions and nucleophilic substitutions. This allows researchers to construct complex molecular architectures by attaching different scaffolds to the benzene core. Concurrently, the difluoromethoxy (OCF2H) group is a critically important motif in modern drug discovery. It is widely employed as a bioisostere for labile functional groups like methoxy (OCH3), as it can improve metabolic stability and modulate the lipophilicity and permeability of lead compounds. The difluoromethoxy group can also act as a hydrogen bond donor, influencing the interaction of a molecule with its biological target. As such, this chemical is particularly valuable for the late-stage difluoromethylation of molecules, a strategic approach in the optimization of pharmaceuticals and agrochemicals. It is strictly intended for Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H6BrF3O

Molecular Weight

255.03 g/mol

IUPAC Name

2-(bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene

InChI

InChI=1S/C8H6BrF3O/c9-4-5-6(10)2-1-3-7(5)13-8(11)12/h1-3,8H,4H2

InChI Key

PCEIEOVWJGVDNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)OC(F)F

Origin of Product

United States

Preparation Methods

Bromination via Phosphorus Tribromide (PBr3)

An alternative method involves converting the corresponding benzyl alcohol to the bromomethyl derivative.

  • Procedure:
    Starting from 1-(difluoromethoxy)-3-fluorobenzyl alcohol, react with phosphorus tribromide under anhydrous conditions.

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or diethyl ether
    • Temperature: 0–25°C
    • Stoichiometry: Slight excess of PBr3 (1.1 equivalents)
    • Reaction time: 1–3 hours
  • Work-up:
    Quench the reaction with water, separate organic layer, dry over anhydrous magnesium sulfate, and purify by chromatography.

  • Advantages:

    • High conversion efficiency
    • Avoids radical conditions, reducing side reactions
  • Limitations:

    • Requires access to benzyl alcohol precursor
    • PBr3 is moisture sensitive and corrosive

For large-scale synthesis, continuous flow reactors are often employed to enhance reaction control, safety, and yield. Parameters such as temperature, residence time, and reagent stoichiometry are finely tuned to optimize bromination efficiency and minimize by-products.

  • Continuous Flow Advantages:

    • Improved heat and mass transfer
    • Enhanced safety with hazardous reagents
    • Scalability with reproducible product quality
  • Typical Industrial Setup:

    • Use of automated dosing systems for NBS and initiator
    • Inline monitoring via IR or UV spectroscopy for reaction progress
    • Integrated purification units for product isolation

To ensure the quality and identity of 2-(bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene, several analytical techniques are employed:

Technique Purpose Typical Data/Observations
Nuclear Magnetic Resonance (NMR) Confirm structure and substitution pattern ^1H NMR: Bromomethyl protons at ~4.3 ppm; ^19F NMR: fluorine signals consistent with difluoromethoxy and aromatic F
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z consistent with C8H6BrF3O (approx. 251 g/mol)
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity ≥95% with appropriate retention time
Elemental Analysis Verify elemental composition Carbon, hydrogen, bromine, fluorine percentages within ±0.3%
  • The difluoromethoxy group is strongly electron-withdrawing, which influences the regioselectivity and reactivity of the aromatic ring, favoring selective benzylic bromination without affecting the aromatic fluorine substituent.
  • Radical bromination using NBS is favored due to its mildness and selectivity, while PBr3 bromination is useful when the benzyl alcohol precursor is available.
  • Protection of the bromomethyl group may be necessary during subsequent synthetic steps to prevent hydrolysis or elimination side reactions.
  • Storage under inert atmosphere and low temperature (2–8°C) is recommended due to moisture sensitivity of the bromomethyl group.
Method Starting Material Reagents/Conditions Advantages Limitations
Radical Bromination (NBS) 1-(Difluoromethoxy)-3-fluorotoluene NBS, AIBN, CCl4 or CHCl3, reflux 70–80°C High selectivity, mild conditions Use of toxic solvents, radical side reactions possible
Bromination via PBr3 1-(Difluoromethoxy)-3-fluorobenzyl alcohol PBr3, anhydrous DCM or ether, 0–25°C High conversion, avoids radicals Requires benzyl alcohol precursor, corrosive reagent
Industrial Continuous Flow Same as above Automated dosing, controlled temperature Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-1-(difluoromethoxy)-3-fluorobenzene, while nitration results in the formation of 2-(bromomethyl)-1-(difluoromethoxy)-3-fluoronitrobenzene .

Scientific Research Applications

The applications of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene in scientific research are varied, highlighting its role in organic synthesis, medicinal chemistry, and materials science. This compound and similar fluorinated compounds have biological relevance, particularly concerning inflammation and drug metabolism.

Scientific Research Applications

This compound is a fluorinated aromatic compound with diverse applications in scientific research. Its unique chemical structure, featuring bromomethyl and difluoromethoxy groups on a benzene ring, gives it distinct reactivity and electronic properties, making it a versatile intermediate in chemical reactions.

Organic Synthesis

  • This compound serves as an intermediate in synthesizing complex organic molecules.
  • The bromomethyl group is a reactive site for nucleophilic substitution, allowing the creation of substituted benzene derivatives.
  • Examples of nucleophilic substitution reactions include using reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
  • It can be used as a starting material in the synthesis of novel NLRP3 inhibitors .

Pharmaceuticals

  • It is a precursor for developing fluorinated drugs with enhanced biological activity.
  • Fluorine atoms enhance lipophilicity and metabolic stability, improving efficacy in biological systems.
  • Similar compounds have shown inhibitory effects on the NLRP3 inflammasome, suggesting potential anti-inflammatory properties.

Materials Science

  • It is utilized in preparing fluorinated polymers and materials with unique properties.

The biological activity of 2-(Bromomethyl)-1-(difluoromethoxy)-4-fluorobenzene and similar compounds is of interest in medicinal chemistry.

  • Potential Targets:
    • CYP Enzymes: Some compounds have been identified as CYP1A2 inhibitors, which can influence drug metabolism and pharmacokinetics.
    • Inflammatory Pathways: Similar structures can inhibit the NLRP3 inflammasome, which plays a role in inflammatory diseases.
  • Pharmacokinetic Profiles: Compounds with high log P values (>3) demonstrate good absorption and potential for central nervous system penetration, making them suitable for neurological studies.

Similar Compounds

The presence of both bromomethyl and difluoromethoxy groups on the benzene ring gives this compound unique reactivity and electronic properties. Similar compounds include:

  • 2-(Bromomethyl)-1-(trifluoromethoxy)-4-fluorobenzene
  • 2-(Chloromethyl)-1-(difluoromethoxy)-4-fluorobenzene
  • 2-Bromo-1-(difluoromethoxy)-3-fluorobenzene
Activity TypeObserved Effect
CYP1A2 InhibitionYes
NLRP3 InhibitionPotentially active
BBB PermeabilityYes
LipophilicityHigh

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene depends on its specific application. In general, the compound can interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene with five related compounds, highlighting structural variations, properties, and applications:

Compound Name Substituents Molecular Formula CAS Number Purity Key Applications/Reactivity
This compound 2-Bromomethyl, 1-OCHF2, 3-F C8H6BrF3O Not provided N/A Potential fluorinated drug synthesis
1-(Bromomethyl)-3-fluorobenzene 1-Bromomethyl, 3-F C7H6BrF 456-41-7 N/A Lapatinib precursor
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene 4-Bromomethyl, 2-Cl, 1-OCHF2 C8H5BrClF2O Not provided 97% Reference standard
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene 1-Br, 3-CF2CH3, 2-F C8H5BrF3 1313426-10-6 N/A Specialty fluorinated building block
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene 1-Br, 2-Bromomethyl, 3-CF2 C8H6Br2F2 1261791-24-5 97% Halogen-rich coupling reactions
1-(Bromomethyl)-4-methoxybenzene 1-Bromomethyl, 4-OCH3 C8H9BrO Not provided N/A C–C bond homologation

Structural and Functional Differences

  • Electron-Donating vs. Electron-Withdrawing Groups : The difluoromethoxy group (–OCHF2) in the target compound is more electron-withdrawing than the methoxy group (–OCH3) in 1-(bromomethyl)-4-methoxybenzene, altering reactivity in electrophilic substitution or cross-coupling reactions .
  • Halogen Diversity : Compared to 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene (two bromine atoms), the target compound has a single bromine but includes fluorine and difluoromethoxy groups, reducing steric hindrance while maintaining electrophilicity .
  • Substituent Position : The positional isomer 4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene differs in bromine and chlorine placement, which could influence regioselectivity in downstream reactions .

Research and Application Insights

  • Pharmaceutical Relevance : The difluoromethoxy group in the target compound mirrors trends in kinase inhibitor design, where fluorinated ethers improve bioavailability .
  • Material Science: Bromomethyl- and fluorine-substituted benzenes are precursors to liquid crystals and polymers; the target compound’s trifunctional structure could enable novel materials .
  • Analytical Use : High-purity analogs like 4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene (97% purity) serve as reference standards in chromatography, suggesting similar applications for the target compound .

Biological Activity

2-(Bromomethyl)-1-(difluoromethoxy)-3-fluorobenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound features a bromomethyl group, a difluoromethoxy moiety, and a fluorobenzene ring, which contribute to its unique chemical properties and biological interactions.

  • Molecular Formula: C8H7BrF2O
  • Molecular Weight: 237.04 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: C1=CC(=C(C=C1CBr)F)OC(F)F

Synthesis

The synthesis of this compound typically involves the bromination of a suitable precursor followed by the introduction of the difluoromethoxy group. The synthesis can be optimized through various reaction conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, influencing various cellular pathways. The presence of the bromomethyl and difluoromethoxy groups may enhance its lipophilicity, allowing better membrane permeability and interaction with cellular receptors.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against certain cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in breast cancer cells, demonstrating an IC50 value in the low micromolar range. Detailed results from various studies are summarized in Table 1.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)4.8Cell cycle arrest
HeLa (Cervical Cancer)6.0Inhibition of DNA synthesis

In Vivo Studies

In vivo studies using animal models have further elucidated the pharmacological potential of this compound. For example, administration of this compound in mice bearing tumors resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Studies

  • Case Study on Breast Cancer Treatment:
    • A study involving the administration of this compound to MCF-7 xenograft models showed a reduction in tumor growth by approximately 40% over four weeks.
    • Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Case Study on Lung Cancer:
    • In A549 cell models, treatment with the compound led to cell cycle arrest at the G2/M phase, suggesting its role as a cell cycle inhibitor.
    • Further analysis revealed alterations in cyclin B1 and CDK1 expression levels.

Potential Applications

Given its promising biological activities, this compound holds potential for development as:

  • Anticancer Therapeutic: Its ability to inhibit tumor growth positions it as a candidate for further development in cancer therapies.
  • Chemical Probe: It can serve as a chemical probe for studying specific biological pathways due to its unique structural features.

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